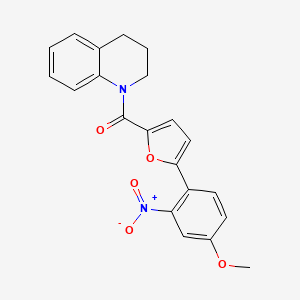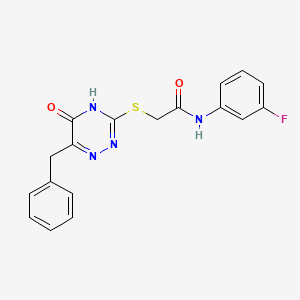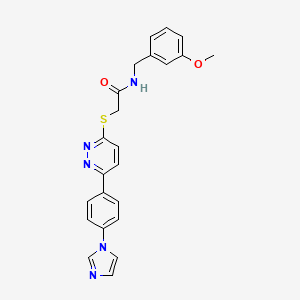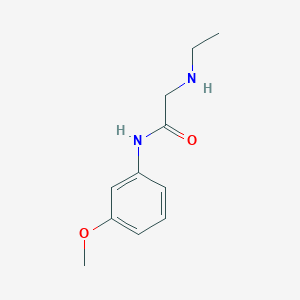![molecular formula C23H21FN2O3 B2492431 3-(4-fluorophenoxy)-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide CAS No. 2034490-90-7](/img/structure/B2492431.png)
3-(4-fluorophenoxy)-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds structurally related to 3-(4-Fluorophenoxy)-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide involves complex chemical reactions. For example, compounds with similar structures have been synthesized by treating specific precursors with sodium methoxide, demonstrating the importance of selecting appropriate reagents and conditions for achieving desired structural configurations (Xu Liang, 2009).
Molecular Structure Analysis
Molecular structure analysis through methods like X-ray diffraction and DFT calculations provides insights into the compound's geometry, electron distribution, and potential reactivity. For instance, studies on related benzamide molecules have highlighted the significance of intermolecular hydrogen bonding in stabilizing the structure, as well as the impact of dihedral angles between rings on the molecule's overall conformation (D. Dey, I. Shruti, D. Chopra, T. Mohan, 2021).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be influenced by the presence of specific functional groups, enabling a variety of chemical transformations. For instance, nucleophilic substitution reactions and the ability to undergo oxidative cyclization-methoxycarbonylation are key reactions that demonstrate the compound's versatility in forming new chemical bonds and structures (Francesco Pancrazzi et al., 2017).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are determined by its molecular structure. For compounds with similar features, crystallographic studies reveal the importance of specific structural elements in influencing the physical state and stability (D. Dey et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity patterns and potential biological activity, are closely related to the molecular structure and functional groups present in the compound. Investigations into related molecules have highlighted their potential as kinase inhibitors, demonstrating the potential for biological activity based on structural features (Gretchen M. Schroeder et al., 2009).
科学的研究の応用
Inhibition and Therapeutic Applications
Several studies have focused on the synthesis of compounds related to 3-(4-fluorophenoxy)-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide, examining their potential as inhibitors of specific proteins or enzymes, and exploring their therapeutic implications. For example, compounds have been designed to inhibit the Met kinase superfamily, showing promise in cancer therapy due to their selective inhibition and oral efficacy, leading to complete tumor stasis in animal models (Schroeder et al., 2009). Similarly, derivatives have been synthesized targeting serotonin receptors, aiming to address neurological disorders and Alzheimer's disease by quantifying receptor densities in the brain and exploring correlations with clinical symptoms (Kepe et al., 2006).
Synthesis and Structural Analysis
Research has also focused on the synthesis and crystal structure analysis of related compounds, providing insights into their chemical properties and potential applications. For instance, the synthesis of 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol and its structural characteristics have been detailed, offering a foundation for further pharmacological exploration (Liang, 2009).
Antimicrobial and Antifungal Activities
Compounds with structural similarities to this compound have been evaluated for their antimicrobial and antifungal activities. Studies have shown that certain derivatives exhibit significant activity against a range of bacterial and fungal strains, suggesting potential for the development of new antimicrobial agents (Limban et al., 2011; Helal et al., 2013).
Anticancer Potential
The anticancer potential of related compounds has been investigated, with studies synthesizing and evaluating derivatives as anticancer agents against various human cancer cell lines. These efforts have led to the identification of compounds with potent cytotoxic activities, contributing to the development of new cancer therapies (Aliabadi et al., 2010).
特性
IUPAC Name |
3-(4-fluorophenoxy)-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3/c1-28-22-14-26(15-22)19-9-7-18(8-10-19)25-23(27)16-3-2-4-21(13-16)29-20-11-5-17(24)6-12-20/h2-13,22H,14-15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPCMSQYUISOHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



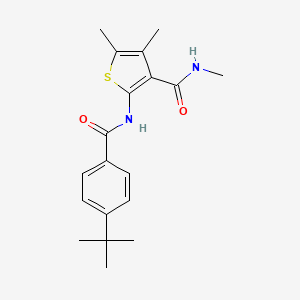
![1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1H-imidazole-4-carboxylic acid](/img/structure/B2492354.png)
![1-[(2-bromophenyl)acetyl]-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2492357.png)
![1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine-6-carbonitrile hydrochloride](/img/structure/B2492359.png)
![2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2492360.png)
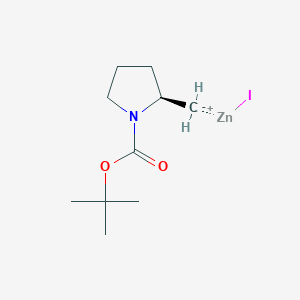
![N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2492363.png)
